![molecular formula C13H22OSi B13792452 (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane is an organic compound that features a unique structure combining a cyclopenta[c]pyran ring with a trimethylsilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane typically involves multiple steps. One common method starts with the preparation of the cyclopenta[c]pyran core, followed by the introduction of the trimethylsilane group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the trimethylsilane group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, its structural features suggest potential use in drug discovery and development. The trimethylsilane group can enhance the lipophilicity of molecules, potentially improving their bioavailability.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mécanisme D'action
The mechanism by which (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane exerts its effects depends on the specific application. In chemical reactions, the trimethylsilane group can act as a protecting group, stabilizing reactive intermediates and facilitating the formation of desired products. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopenta[c]pyran-1(3H)-one, hexahydro-4,7-dimethyl-: This compound shares the cyclopenta[c]pyran core but lacks the trimethylsilane group.
2H-Pyran, 3,4-dihydro-: Another related compound with a similar pyran ring structure.
Uniqueness
The presence of the trimethylsilane group in (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane distinguishes it from similar compounds. This group imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications.
Propriétés
Formule moléculaire |
C13H22OSi |
|---|---|
Poids moléculaire |
222.40 g/mol |
Nom IUPAC |
(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H22OSi/c1-13(2)9-10-7-6-8-11(10)12(14-13)15(3,4)5/h7H,6,8-9H2,1-5H3 |
Clé InChI |
GSXGLXHSXUWUKU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CCCC2=C(O1)[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


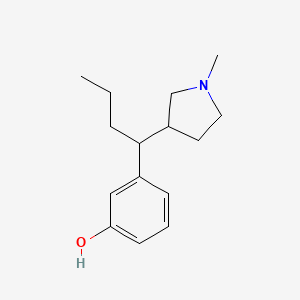

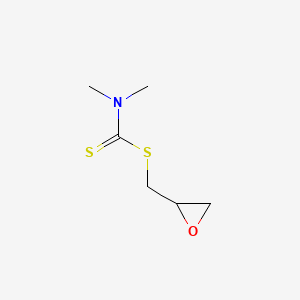
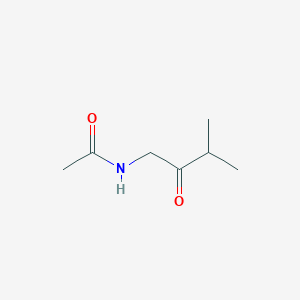
![Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13792385.png)
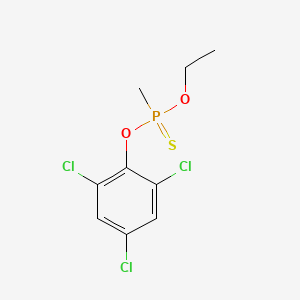


![[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B13792409.png)
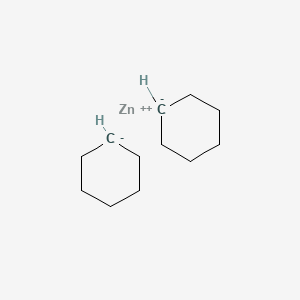
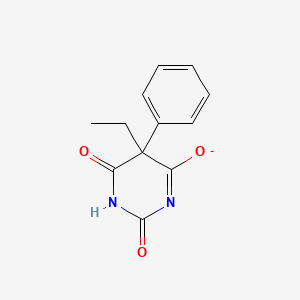
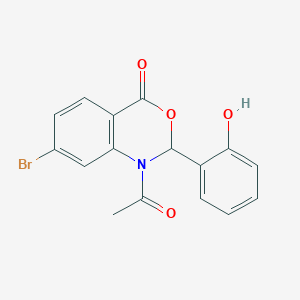
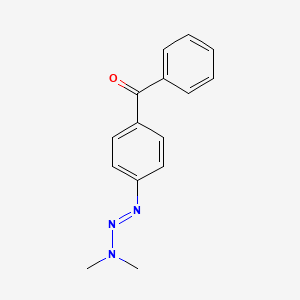
![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
